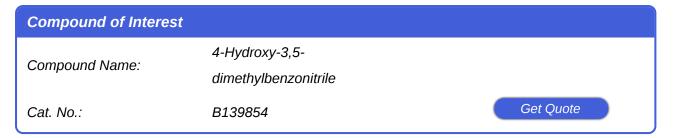


4-Hydroxy-3,5-dimethylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile

This technical guide provides a comprehensive overview of **4-hydroxy-3,5-dimethylbenzonitrile**, a pivotal intermediate in pharmaceutical research and organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis protocols, and significant applications.

Core Compound Identification

Molecular Formula: C9H9NO[1][2][3][4][5]

Molecular Weight: Approximately 147.17 g/mol [2][5]

Physicochemical Properties

The quantitative data for **4-hydroxy-3,5-dimethylbenzonitrile** are summarized in the table below, offering a clear comparison of its key characteristics.



Property	Value	Source(s)
CAS Number	4198-90-7	[1][2][3][5][6][7]
Appearance	White to beige crystalline powder	[2][6][8]
Melting Point	121-128 °C	[2][3][4]
Boiling Point (estimated)	267.28 °C	[2]
Water Solubility	320 mg/L at 20 °C	[2]
рКа	8.27 (25 °C)	[2]
Purity/Assay (GC)	≥97.5%	[4]

Experimental Protocols: Synthesis

The synthesis of **4-hydroxy-3,5-dimethylbenzonitrile** can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: One-Pot Synthesis from an Aldehyde Precursor

A prevalent and efficient method involves the conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile.[2] This one-pot synthesis is often performed with hydroxylamine hydrochloride in a suitable solvent.[9] The reaction proceeds through an oxime intermediate, which is subsequently dehydrated to yield the final nitrile product.[2] Microwave-assisted synthesis has been shown to improve both the yield and purity of the product.[2]

Methodology:

- A mixture of 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride is prepared in a solvent such as N,N-dimethylformamide (DMF).[9]
- The reaction mixture is heated. For microwave-assisted synthesis, the reaction is conducted under microwave irradiation, which can significantly shorten reaction times.[2]



- The reaction progress is monitored to confirm the formation of the oxime intermediate and its subsequent dehydration to the nitrile.
- Upon completion, the product is isolated and purified. Studies have shown that using DMF as the solvent can result in yields as high as 93% with a purity of over 98%, as determined by HPLC.[9]

Protocol 2: Palladium-Catalyzed Cyanation

This method involves a palladium-catalyzed cross-coupling reaction to introduce the cyano group onto the aromatic ring.

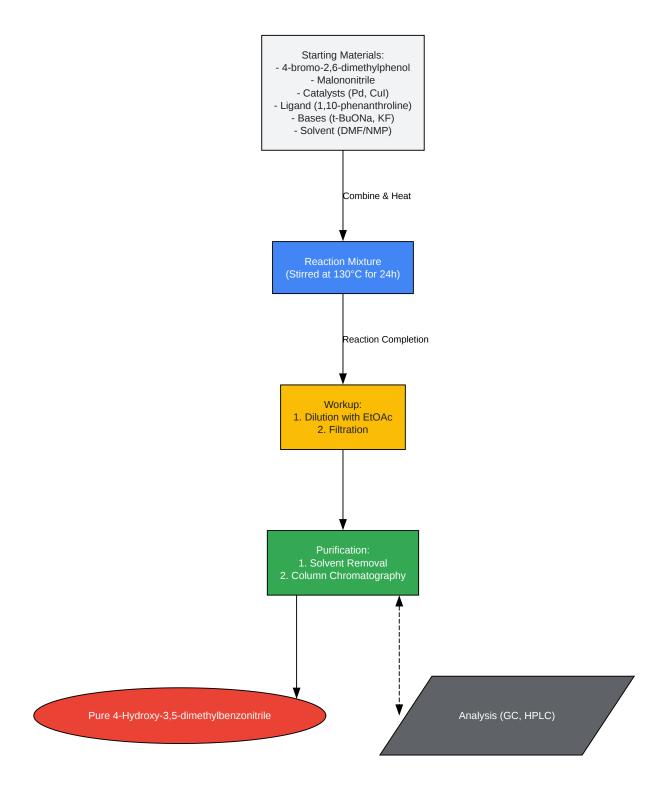
Methodology:

- Under a nitrogen atmosphere, a reaction mixture is prepared by combining 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (0.005 mmol), copper(I) iodide (CuI, 0.125 mmol), 1,10-phenanthroline (0.063 mmol), sodium tert-butoxide (t-BuONa, 0.500 mmol), and potassium fluoride (KF, 0.500 mmol).[1][6]
- The components are dissolved in 1 mL of N,N-dimethylformamide (DMF) or N-Methyl-2pyrrolidone (NMP).[1][6]
- The mixture is stirred at 130 °C for 24 hours.[1][6]
- After the reaction is complete, the mixture is diluted with 4.0 mL of ethyl acetate (EtOAc) and filtered through a pad of diatomite.[6]
- The solvent is removed under reduced pressure to yield the crude product.[6]
- The conversion rate is determined by Gas Chromatography (GC) analysis.[6]
- The crude product is then purified using silica gel column chromatography to obtain pure 3,5dimethyl-4-hydroxybenzonitrile.[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of **4-hydroxy-3,5-dimethylbenzonitrile**.





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Caption: Palladium-Catalyzed Synthesis Workflow.



Applications and Reactivity

4-Hydroxy-3,5-dimethylbenzonitrile is a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of bioactive molecules. [1] It is notably used in the synthesis of antiviral agents, including inhibitors of HIV replication. [6][8]

The compound's reactivity is characterized by its two functional groups: the nucleophilic hydroxyl group and the electrophilic carbon of the nitrile group.[2] This dual reactivity allows for a wide range of chemical transformations:

- Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]
- Hydroxyl Group: Can be a site for etherification or esterification reactions.
- Aromatic Ring: After converting the hydroxyl group to a triflate or halide, the compound can
 participate in various palladium-catalyzed C-C bond-forming reactions, such as the Suzuki,
 Heck, and Sonogashira couplings.[2]

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- To cite this document: BenchChem. [4-Hydroxy-3,5-dimethylbenzonitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139854#4-hydroxy-3-5-dimethylbenzonitrilemolecular-weight-and-formula]

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